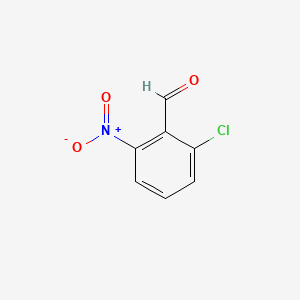

2-Chloro-6-nitrobenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDOUWDCYULHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212991 | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-22-4 | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F464NYW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-nitrobenzaldehyde synthesis from 2-chloro-6-nitrotoluene

<An In-depth Technical Guide to the Synthesis of 2-Chloro-6-nitrobenzaldehyde from 2-chloro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of this compound

This compound is a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis. Its unique trifunctional molecular architecture—featuring an aldehyde, a chloro group, and a nitro group in a sterically hindered arrangement—renders it a versatile building block for the construction of complex heterocyclic scaffolds. These scaffolds are at the core of numerous therapeutic agents, and a reliable, scalable synthesis of this intermediate is paramount for drug discovery and development pipelines.[1][2][3][4] This guide provides a comprehensive technical overview of the primary synthetic route from 2-chloro-6-nitrotoluene, focusing on the critical aspects of reaction mechanisms, process optimization, and practical, field-proven insights.

Section 1: The Foundational Precursor: Synthesis of 2-Chloro-6-nitrotoluene

A robust and efficient synthesis of the final product is predicated on the quality and availability of the starting material, 2-chloro-6-nitrotoluene. The most common and industrially viable method for its preparation is the direct chlorination of o-nitrotoluene.[5][6]

Electrophilic Aromatic Substitution: The Chlorination of o-Nitrotoluene

The synthesis commences with the chlorination of o-nitrotoluene, a classic example of electrophilic aromatic substitution. The nitro group is a meta-director; however, the methyl group is an ortho, para-director. The steric hindrance from the methyl group and the deactivating effect of the nitro group influence the position of chlorination. The primary product formed is 2-chloro-6-nitrotoluene, with 2-chloro-4-nitrotoluene as a significant byproduct.[5]

A catalyst is essential to facilitate this reaction. While various Lewis acids can be employed, iron, particularly in the form of steel shavings, has proven to be an effective and economical choice. The reaction proceeds by the in-situ generation of the electrophile, Cl+, which then attacks the electron-rich aromatic ring.

Experimental Protocol: Chlorination of o-Nitrotoluene

Materials:

-

o-Nitrotoluene (carefully dried)

-

Steel turnings (catalyst)

-

Dry chlorine gas

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, add carefully dried o-nitrotoluene and steel turnings.

-

With vigorous stirring, bubble dry chlorine gas through the mixture.

-

The reaction is exothermic, and the temperature should be monitored. Maintain the temperature around 40°C.

-

The reaction progress is monitored by the weight gain of the reaction mixture.

-

Upon completion, the reaction mixture is allowed to stand, and the iron sludge is removed by filtration.

-

The crude product is then purified by vacuum distillation to separate the desired 2-chloro-6-nitrotoluene from isomers and unreacted starting material.

Table 1: Typical Reaction Parameters for the Chlorination of o-Nitrotoluene

| Parameter | Value | Reference |

| o-Nitrotoluene | 137 g | |

| Steel Turnings | 20 g | |

| Chlorine Gas | Until 38 g weight increase | |

| Reaction Temperature | ~40°C | |

| Approximate Yield | ~94% (crude) |

Section 2: The Core Transformation: Oxidation of 2-Chloro-6-nitrotoluene

The selective oxidation of the methyl group of 2-chloro-6-nitrotoluene to an aldehyde is the critical step in this synthesis. The presence of the electron-withdrawing nitro and chloro groups deactivates the aromatic ring, making the methyl group susceptible to oxidation. Several methods have been developed for this transformation, with varying degrees of success and practicality.

Chromium Trioxide in Acetic Anhydride: A Classic Approach

One of the most established methods for the oxidation of substituted toluenes to their corresponding benzaldehydes involves the use of chromium trioxide (CrO₃) in acetic anhydride.[7][8] This reaction proceeds through the formation of a benzylidene diacetate intermediate, which is then hydrolyzed to yield the aldehyde.[7][8]

Mechanism Insight: The reaction is believed to initiate with the formation of a chromium ester. Subsequent steps involve the abstraction of a benzylic proton and the formation of the diacetate intermediate. The electron-withdrawing nature of the ortho-substituents (chloro and nitro groups) facilitates this process.

Experimental Protocol: Oxidation using Chromium Trioxide

Materials:

-

2-Chloro-6-nitrotoluene

-

Acetic anhydride

-

Chromium trioxide (CrO₃)

-

Aqueous acid (for hydrolysis)

Procedure:

-

Dissolve 2-chloro-6-nitrotoluene in acetic anhydride in a reaction vessel equipped with a stirrer and a cooling bath.

-

Slowly add chromium trioxide to the solution while maintaining a low temperature (typically 0-5°C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir for several hours.

-

The resulting benzylidene diacetate intermediate is then hydrolyzed by the addition of aqueous acid.

-

The crude this compound is then isolated by extraction and purified, typically by recrystallization or chromatography.

Caution: Chromium (VI) compounds are toxic and carcinogenic and must be handled with extreme care in a well-ventilated fume hood.

Alternative Oxidation Strategies: Exploring Greener Chemistries

While effective, the use of stoichiometric chromium reagents raises significant environmental and safety concerns. Consequently, research has focused on developing more sustainable catalytic oxidation methods.

Manganese Dioxide (MnO₂): Manganese dioxide is a milder and more selective oxidizing agent that can be used for the oxidation of activated methyl groups.[9][10][11][12] The reaction is typically carried out in an organic solvent at elevated temperatures. The mechanism is believed to involve a radical pathway on the surface of the MnO₂.[12]

Catalytic Air Oxidation: The use of air or oxygen as the terminal oxidant in the presence of a suitable catalyst represents a highly attractive "green" alternative.[13][14] Transition metal complexes, such as those involving cobalt or manganese, have shown promise in catalyzing the aerobic oxidation of nitrotoluenes.[13][14][15] These reactions are often carried out in a basic medium to facilitate the formation of a carbanion intermediate, which is then oxidized.[14]

dot

Caption: Key oxidation pathways from 2-chloro-6-nitrotoluene.

Section 3: Purification and Characterization

Regardless of the synthetic route employed, the final product will require purification to meet the stringent quality standards of the pharmaceutical industry.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the desired product and its impurities.

-

Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed to isolate the pure aldehyde.

-

Suspension/Washing: A crude product containing isomeric impurities can often be purified by suspending it in a solvent system where the desired isomer has low solubility and the impurities are more soluble.[16]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a battery of analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (aldehyde, nitro, C-Cl).

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity.

Section 4: Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Starting Materials: o-Nitrotoluene and 2-chloro-6-nitrotoluene are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagents: Chromium trioxide is a strong oxidizing agent and a known carcinogen. Manganese dioxide is also a strong oxidant. Chlorine gas is highly toxic and corrosive. All should be handled with extreme caution.

-

Reaction Conditions: The oxidation reactions are often exothermic and require careful temperature control to prevent runaway reactions.

Conclusion: A Pathway to Pharmaceutical Innovation

The synthesis of this compound from 2-chloro-6-nitrotoluene is a well-established yet evolving field. While traditional methods using chromium-based reagents are effective, the future lies in the development of more sustainable and environmentally benign catalytic processes. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and rigorous purification and characterization are essential for the successful and scalable production of this vital pharmaceutical intermediate. This guide provides the foundational knowledge for researchers and drug development professionals to confidently navigate this synthetic landscape and contribute to the advancement of medicinal chemistry.

References

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry1.quora.com [chemistry1.quora.com]

- 9. Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide | Scientific.Net [scientific.net]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed physicochemical profile of 2-Chloro-6-nitrobenzaldehyde (CAS No. 6361-22-4), a versatile trifunctional building block essential in contemporary organic synthesis. Moving beyond a simple data sheet, this document synthesizes core physical and spectral data with practical, field-proven insights into its handling, characterization, and reactivity. We will explore the causality behind its unique properties, from the influence of its electron-withdrawing groups on spectral signatures to its activation towards key synthetic transformations. This whitepaper is structured to serve as a foundational resource for medicinal chemists, process scientists, and researchers leveraging this intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

Introduction: The Strategic Utility of this compound

This compound is a substituted aromatic aldehyde of significant interest due to the unique and orthogonal reactivity of its three functional groups. The interplay between the aldehyde, the ortho-chloro substituent, and the ortho-nitro group makes it a powerful synthon for constructing complex heterocyclic scaffolds.[1] The electron-withdrawing nature of both the nitro and chloro groups renders the aldehyde carbonyl highly electrophilic, while simultaneously activating the chlorine atom for nucleophilic aromatic substitution (SₙAr). Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an amine, which can then participate in a myriad of cyclization and derivatization reactions. A comprehensive understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling. This guide provides that essential, in-depth understanding.

Core Physicochemical Properties

The physical state, thermal properties, and solubility dictate the practical parameters for using this compound in a laboratory or process setting.

Identity and Molecular Structure

The precise arrangement of substituents on the aromatic ring is the primary determinant of the molecule's chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 6361-22-4 | [1][3][4][5] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3][5] |

| Molecular Weight | 185.56 g/mol | [1][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)C=O)Cl)N(=O)=O | [5] |

| InChI Key | RZDOUWDCYULHJX-UHFFFAOYSA-N | [3] |

Physical and Thermal Data

These properties are critical for process safety, reaction temperature control, and methods of purification like recrystallization.

| Property | Value | Source(s) |

| Appearance | White to yellow to brown crystalline powder. | [1][3] |

| Melting Point | 68 - 72 °C | [3][4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. |

Solubility Profile

The selection of appropriate solvents is fundamental for reaction setup, work-up procedures, and purification. While quantitative data is sparse, a qualitative assessment is provided based on its structure and common laboratory practice.

| Solvent | Solubility | Rationale |

| Water | Insoluble | The hydrophobic aromatic ring and chlorine atom dominate over the polar functional groups. |

| Ethanol, Methanol | Soluble | The polarity of the alcohol facilitates dissolution. |

| Acetone, Acetonitrile | Soluble | Good polarity match for dissolution. |

| Dichloromethane, Chloroform | Soluble | Common solvents for organic reactions involving similar compounds. |

| Toluene, Benzene | Soluble | The aromatic nature of the solvent allows for good interaction. |

| Hexanes, Petroleum Ether | Sparingly Soluble | Often used as an anti-solvent for precipitation or recrystallization. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" for confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. The data presented here is for a sample in deuterated chloroform (CDCl₃).[4]

-

¹H NMR: The proton spectrum is distinguished by a significantly downfield-shifted aldehyde proton, a direct consequence of the powerful anisotropic and electron-withdrawing effects of the carbonyl group and the ortho substituents.

-

¹³C NMR: The carbon spectrum confirms the presence of the carbonyl and the six unique aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid confirmation of key functional groups.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 cm⁻¹ (Strong, sharp) |

| Nitro (N-O) | Asymmetric Stretch | ~1530 cm⁻¹ (Strong) |

| Nitro (N-O) | Symmetric Stretch | ~1350 cm⁻¹ (Strong) |

| Aromatic (C=C) | Stretch | ~1600, ~1475 cm⁻¹ |

| C-Cl | Stretch | ~750-800 cm⁻¹ |

Experimental Protocols for Verification

To ensure trustworthiness, every batch of a critical reagent must be validated. The following protocols represent self-validating systems for purity and identity confirmation.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: This method is chosen for its high resolution and sensitivity. A C18 (nonpolar stationary phase) column is ideal for retaining and separating this moderately polar analyte from potential nonpolar or more polar impurities using a polar mobile phase. UV detection at 254 nm is effective due to the strong absorbance of the nitrated aromatic ring.

Methodology:

-

System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of 50:50 Acetonitrile:Water at a flow rate of 1.0 mL/min.

-

Sample Preparation: Prepare a stock solution by accurately dissolving ~1 mg of this compound in 1 mL of Acetonitrile. Dilute 1:10 with the mobile phase for analysis.

-

Injection and Analysis: Inject 10 µL of the diluted sample and monitor the elution profile via a UV detector at 254 nm for 10-15 minutes.

-

Data Interpretation: Purity is calculated as the area percentage of the main product peak relative to the total peak area in the chromatogram. A purity of >98% is typical for this reagent.

Caption: A standard workflow for purity verification via HPLC.

Reactivity Profile and Synthetic Implications

The molecule's utility stems from the predictable reactivity of its functional groups.

Caption: Key reactive sites and corresponding transformations.

-

The Aldehyde: This is the most conspicuous functional group. Its electrophilicity is significantly enhanced by the two ortho electron-withdrawing groups, making it highly susceptible to nucleophilic attack. This facilitates a wide range of classical carbonyl chemistries, including reductive aminations, Wittig reactions, and additions of organometallic reagents.

-

The Chloro Group: The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SₙAr) by the powerful π-electron withdrawing effect of the ortho-nitro group. This allows for its displacement by a variety of nucleophiles (amines, alcohols, thiols), providing a direct route to diverse substituted scaffolds.

-

The Nitro Group: The nitro group is a versatile precursor to an aniline. It can be selectively reduced under various conditions (e.g., catalytic hydrogenation, or using metals like iron or tin(II) chloride), unmasking a nucleophilic amino group. This transformation is a cornerstone of many synthetic routes toward nitrogen-containing heterocycles.

Safety and Handling

Proper laboratory practice is mandatory when handling this compound.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound can be air-sensitive and should ideally be stored under an inert atmosphere.

Conclusion

This compound is more than a simple intermediate; it is a strategically designed synthetic tool. Its physicochemical properties—from its melting point and solubility to its distinct spectroscopic signatures—are all direct consequences of its unique molecular architecture. This guide has provided the in-depth technical data and procedural rationale necessary for researchers to confidently source, verify, and employ this compound. A thorough understanding of this profile enables more efficient reaction design, streamlined process development, and the successful synthesis of novel molecular entities in drug discovery and beyond.

References

An In-depth Technical Guide to 2-Chloro-6-nitrobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-nitrobenzaldehyde, a key chemical intermediate. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its spectroscopic characterization, and discuss its applications, particularly in the realm of pharmaceutical development.

Core Chemical Identity

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro group, a nitro group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. This substitution pattern imparts unique reactivity to the molecule, making it a valuable precursor in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 6361-22-4 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [2] |

| Molecular Weight | 185.56 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 69-71 °C | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the oxidation of 2-chloro-6-nitrotoluene. The methyl group of the precursor is converted to an aldehyde, a common transformation in organic synthesis. While various oxidizing agents can be employed, manganese dioxide (MnO₂) offers a reliable method for this conversion.[4]

Experimental Protocol: Oxidation of 2-chloro-6-nitrotoluene

This protocol is based on established methods for the oxidation of substituted toluenes.[4]

Materials:

-

2-chloro-6-nitrotoluene

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celatom® or diatomaceous earth

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitrotoluene (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane to dissolve the starting material. To this solution, add activated manganese dioxide (5-10 eq).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celatom® to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Purification: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Oxidation of 2-chloro-6-nitrotoluene to this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 10.0 and 10.5 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will likely appear as a complex multiplet between δ 7.5 and 8.5 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected to be significantly downfield, around δ 185-195 ppm.[6]

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-150 ppm. The carbons attached to the chloro and nitro groups will show distinct chemical shifts due to the electronic effects of these substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The analysis of 2-nitrobenzaldehyde provides a good reference for the expected vibrational modes.[11][12][13][14]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Carbonyl (C=O) | Stretch | ~1700 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| C-Cl | Stretch | ~750-800 |

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][15][16]

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a key reactive site for the construction of various heterocyclic systems. It can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other intermediates that can be further cyclized to generate a wide range of heterocyclic scaffolds. These scaffolds are often the core structures of biologically active compounds.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a starting material in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for potential antibacterial and antifungal properties.[2] The presence of the nitro and chloro groups provides handles for further chemical modifications, allowing for the fine-tuning of the pharmacological properties of the target molecules.

Caption: Key application pathways for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-クロロ-5-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. acadiau.ca [acadiau.ca]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR [m.chemicalbook.com]

- 9. 2-Nitrobenzaldehyde(552-89-6) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 2-Chloro-6-nitrobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-6-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₇H₄ClNO₃), a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. By integrating theoretical underpinnings with practical, field-proven methodologies, this guide serves as an authoritative resource for structural elucidation and quality control.

Introduction: The Molecular Profile of this compound

This compound is a disubstituted benzaldehyde derivative featuring three distinct functional groups: an aldehyde (-CHO), a chloro group (-Cl), and a nitro group (-NO₂).[1] The electronic properties and relative positions of these groups—all of which are electron-withdrawing—create a unique chemical environment that is reflected in its spectroscopic signatures.[2] The aldehyde group is ortho to both the chloro and nitro substituents, leading to significant electronic and steric effects that are critical for accurate spectral interpretation. Understanding these spectroscopic characteristics is paramount for confirming the molecule's identity, assessing its purity, and predicting its reactivity in further synthetic transformations.

This guide will systematically dissect the data from core analytical techniques, providing not just the spectral values but the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Shifts The ¹H NMR spectrum of this compound is defined by the powerful deshielding effects of its three electron-withdrawing groups. The aldehyde, nitro, and chloro substituents decrease the electron density on the aromatic ring, causing the attached protons to resonate at significantly lower fields (higher ppm values) than those of unsubstituted benzene.[2]

-

Aldehydic Proton (-CHO): This proton is typically found far downfield, a characteristic signature for aldehydes.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system. Their precise chemical shifts and coupling constants (J-values) are dictated by their position relative to the substituents. The ortho and para positions to the nitro group experience the strongest deshielding.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3][4] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds. Add a trace amount of tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm mark.[5]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[2]

-

-

Data Acquisition (400 MHz Spectrometer):

-

Number of Scans: 16

-

Relaxation Delay: 1 second

-

Acquisition Time: 4 seconds

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons.

-

Data Interpretation: Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.4 | Singlet (s) | - |

| Aromatic-H (H3) | ~8.2 | Doublet (d) | ~8 |

| Aromatic-H (H5) | ~8.0 | Doublet (d) | ~8 |

| Aromatic-H (H4) | ~7.8 | Triplet (t) | ~8 |

Note: The exact shifts and coupling patterns can vary slightly based on solvent and concentration. The assignments (H3, H4, H5) are based on standard IUPAC numbering where the aldehyde carbon is C1.

¹³C NMR Spectroscopy

Expertise & Experience: Unveiling the Carbon Framework The proton-decoupled ¹³C NMR spectrum reveals a distinct signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon of the aldehyde is the most deshielded and appears furthest downfield, while the carbons directly attached to the electron-withdrawing chloro and nitro groups are also significantly shifted downfield.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.7 mL of CDCl₃) is typically required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Data Acquisition (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled sequence.

-

Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and referencing to the TMS signal at 0.00 ppm (or the CDCl₃ triplet at ~77.2 ppm).[5][7]

Data Interpretation: Predicted ¹³C NMR Spectrum

Based on data for related compounds like 2-nitrobenzaldehyde[8] and general chemical shift ranges for substituted benzenes, the following assignments can be predicted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~188-192 |

| C-NO₂ | ~150-154 |

| C-Cl | ~135-139 |

| C-CHO | ~133-137 |

| Aromatic C-H | ~125-135 |

NMR Analysis Workflow

The logical process for NMR analysis is a self-validating system designed to ensure accurate structural confirmation.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[9]

Expertise & Experience: The Vibrational Fingerprints The IR spectrum of this compound is dominated by strong, diagnostic absorption bands from its three functional groups.[4]

-

Nitro Group (NO₂): This group produces two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during vibration.[9] These are the asymmetric and symmetric N-O stretches. Conjugation with the aromatic ring typically shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[10][11]

-

Aldehyde Group (-CHO): The C=O carbonyl stretch is a very strong and sharp absorption. The C-H bond of the aldehyde also shows characteristic stretching frequencies.

-

Aromatic Ring & C-Cl Bond: The spectrum will also feature absorptions for aromatic C=C and C-H stretching, as well as a band for the C-Cl stretch in the lower frequency region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a common solid-sampling technique that requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software to remove interference from atmospheric CO₂ and water vapor.[3]

-

Sample Application: Place a small amount of solid this compound powder directly onto the diamond ATR crystal.[3]

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.[3]

-

Scan Range: 4000–650 cm⁻¹[12]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Data Interpretation: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100–3000 | Medium |

| Aldehyde C-H | Stretch (Fermi Doublet) | ~2850, ~2750 | Medium |

| Aldehyde C=O | Stretch | ~1710–1690 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Strong |

| Nitro N=O | Asymmetric Stretch | 1550–1475 | Very Strong |

| Nitro N=O | Symmetric Stretch | 1360–1290 | Very Strong |

| C-Cl | Stretch | ~800-600 | Medium-Strong |

References for expected wavenumbers:[3][4][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[13]

Expertise & Experience: Molecular Weight and Fragmentation Logic For this compound (MW: 185.56 g/mol ), Electron Ionization (EI) mass spectrometry is a standard technique.[1][14]

-

Molecular Ion Peak (M⁺•): The primary ion observed will be the molecular ion at a mass-to-charge ratio (m/z) of 185.

-

Isotopic Pattern: A crucial feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic [M+2]⁺• peak at m/z 187 with an intensity approximately one-third that of the m/z 185 peak, confirming the presence of a single chlorine atom.

-

Fragmentation: The molecular ion is a radical cation that can undergo fragmentation by losing neutral radicals or small molecules.[15] Logical losses for this structure include -H (M-1), -CHO (M-29), -NO₂ (M-46), and -Cl (M-35). The stability of the resulting fragment ions dictates the relative abundance of the peaks observed in the spectrum.[16]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.[3][14]

-

GC Separation:

-

Injector: Split/splitless, set to 250°C.

-

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (Electron Ionization):

Data Interpretation: Predicted Mass Spectrum Fragmentation

| m/z Value | Identity | Interpretation |

| 187 | [M+2]⁺• | Molecular ion with ³⁷Cl isotope |

| 185 | [M]⁺• | Molecular ion with ³⁵Cl isotope |

| 156 | [M-CHO]⁺ | Loss of the formyl radical |

| 150 | [M-Cl]⁺ | Loss of the chlorine radical |

| 139 | [M-NO₂]⁺ | Loss of nitrogen dioxide |

| 124 | [M-CHO-Cl]⁺• | Sequential loss of formyl and chlorine |

| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic ring |

Spectroscopic Data Relationship

The different spectroscopic techniques provide complementary information that, when combined, lead to an unambiguous structural assignment.

Caption: Relationship between molecular structure and key spectroscopic signals.

Conclusion

The spectroscopic profile of this compound is distinctly defined by the interplay of its aldehyde, nitro, and chloro functional groups. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. FTIR spectroscopy provides rapid and definitive identification of the key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight, reveals the presence of chlorine through its isotopic signature, and provides further structural validation via predictable fragmentation pathways. The integrated application of these techniques, guided by the robust protocols and interpretive principles outlined in this guide, provides a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 2-Nitrobenzaldehyde(552-89-6) 1H NMR [m.chemicalbook.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. 2-Nitrobenzaldehyde(552-89-6) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. docsity.com [docsity.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. whitman.edu [whitman.edu]

- 14. benchchem.com [benchchem.com]

- 15. uni-saarland.de [uni-saarland.de]

- 16. scienceready.com.au [scienceready.com.au]

Introduction: The Strategic Importance of 2-Chloro-6-nitrobenzaldehyde

An In-depth Technical Guide to the Mechanistic Pathways of 2-Chloro-6-nitrobenzaldehyde in Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Characterized by a benzaldehyde core substituted with ortho-chloro and ortho-nitro groups, its chemical architecture is a confluence of reactivity. The electron-withdrawing nature of both the nitro (-NO₂) and chloro (-Cl) groups, combined with the electrophilic aldehyde (-CHO) function, makes it a versatile precursor for constructing complex molecular frameworks, particularly heterocyclic systems of significant interest in pharmaceutical and materials science.[1][2]

The strategic placement of these functional groups is not accidental; it is a design feature that enables specific and powerful transformations. The ortho-nitro group, while deactivating the ring to electrophilic substitution, is a latent amino group, accessible through reduction. The adjacent aldehyde is primed for condensation reactions, and the chloro substituent offers a stable, reactive handle for post-synthesis modifications. This guide will provide an in-depth exploration of the core mechanism of action for this compound, focusing on its most powerful application: the domino synthesis of quinoline scaffolds, a privileged structure in medicinal chemistry.[3][4]

Core Mechanism: Domino Nitro Reduction-Friedländer Annulation

The Friedländer annulation is a classic and robust strategy for synthesizing quinoline derivatives, typically involving the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a ketone or β-ketoester).[5][6] However, the practical limitation of this method lies in the often-limited availability and stability of substituted 2-aminobenzaldehydes.[7]

A more elegant and field-proven approach circumvents this issue by starting with the corresponding 2-nitrobenzaldehyde.[3][7] This modification, known as a domino or one-pot reaction, integrates an in-situ reduction of the nitro group with the subsequent Friedländer condensation. This strategy enhances efficiency and broadens the synthetic scope, making it a cornerstone reaction for this class of compounds.

The mechanism proceeds through three key, seamlessly integrated stages:

-

In-Situ Reduction of the Nitro Group: The reaction is initiated by the reduction of the nitro group on this compound to an amine. A common and effective method for this transformation is the use of a dissolving metal system, such as iron powder in glacial acetic acid (Fe/AcOH).[3][7] This step generates the highly reactive 2-amino-6-chlorobenzaldehyde intermediate directly in the reaction vessel. The primary advantage is avoiding the isolation of this potentially sensitive aminobenzaldehyde.

-

Condensation with an Active Methylene Compound: The newly formed 2-amino-6-chlorobenzaldehyde immediately reacts with an active methylene compound present in the mixture. Two primary mechanistic pathways are viable at this stage[5]:

-

Path A (Knoevenagel-type): The reaction begins with an aldol-type condensation between the aldehyde and the enolate of the active methylene compound, followed by dehydration to yield a 2-aminocinnamyl intermediate.

-

Path B (Schiff Base-type): The aniline nitrogen attacks the aldehyde carbonyl, forming a Schiff base (imine) intermediate. This is followed by an intramolecular enamine-ketone cyclization.

-

-

Intramolecular Cyclization and Aromatization: Regardless of the initial condensation pathway, the resulting intermediate undergoes a decisive intramolecular cyclization. The amino group attacks the ketone carbonyl of the active methylene partner, forming a heterocyclic ring.[7] This is followed by a spontaneous dehydration (loss of a water molecule), which is the thermodynamic driving force for the reaction, resulting in the formation of the stable, aromatic quinoline ring system.[3]

The final product is a substituted 4-chloroquinoline, a valuable scaffold where the chloro group can be further functionalized, for instance, via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to build molecular diversity in drug discovery programs.

Mechanistic Pathway Visualization

The following diagram illustrates the domino nitro reduction-Friedländer annulation mechanism.

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built upon reproducible, well-defined protocols. The following methodology provides a detailed, step-by-step procedure for the synthesis of Ethyl 4-chloro-2-methylquinoline-3-carboxylate, a representative example of the Friedländer annulation.

Synthesis of Ethyl 4-chloro-2-methylquinoline-3-carboxylate

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (2.0 - 3.0 eq)

-

Iron powder (<100 mesh, 4.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (approx. 7-8 mL per mmol of aldehyde) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (3.0 eq).

-

Heating: Under a nitrogen or argon atmosphere, heat the stirred mixture to 95-110 °C.

-

Addition of Reducing Agent: Once the target temperature is reached, add the iron powder (4.0 eq) portion-wise over a period of 15-20 minutes. An exothermic reaction and an immediate color change to dark brown are typically observed.[3]

-

Reaction Monitoring: Maintain the reaction at 100-110 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure quinoline derivative.

Data Presentation: Properties and Reactivity Summary

Clear, concise data is essential for experimental design and evaluation. The tables below summarize the key physical properties of the starting material and representative yields for the domino Friedländer reaction based on analogous 2-nitrobenzaldehyde chemistry.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6361-22-4 | [8] |

| Molecular Formula | C₇H₄ClNO₃ | [8] |

| Molecular Weight | 185.56 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [8] |

| Melting Point | 68-73 °C | [8] |

Table 2: Representative Yields for Domino Friedländer Annulation

(Data based on reactions with 2-nitrobenzaldehyde as a proxy to demonstrate reaction scope)

| Active Methylene Compound | Product Type | Typical Yield (%) |

| 2,4-Pentanedione | 3-acetyl-2-methylquinoline | High |

| Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | High |

| Dibenzoylmethane | 2,3-diphenylquinoline | High |

| Ethyl Benzoylacetate | Ethyl 2-phenylquinoline-3-carboxylate | High |

| Note: Yields are generally high for a variety of active methylene compounds, demonstrating the robustness of the reaction.[7] |

Broader Applications and Alternative Mechanistic Pathways

While the domino Friedländer synthesis is a primary application, the unique arrangement of functional groups in this compound allows for other transformations valuable to the synthetic chemist.

-

Schiff Base Formation: The aldehyde can readily condense with primary amines to form Schiff bases (imines).[9][10] These intermediates are versatile, finding use in the synthesis of other heterocyclic systems or as ligands in coordination chemistry.

-

Selective Reductions: The aldehyde and nitro groups can be selectively reduced. For instance, chemoselective reduction of the aldehyde to a primary alcohol can be achieved using specific reducing agents, leaving the nitro group intact for subsequent chemistry.[11] Conversely, catalytic hydrogenation can be tuned to reduce the nitro group while preserving the aldehyde, although this often requires careful catalyst selection and control of reaction conditions.[12]

-

Precursor to Other Heterocycles: Beyond quinolines, this compound can serve as a starting material for other fused heterocyclic systems through different cyclization strategies, making it a valuable building block in exploratory drug discovery.[13]

Conclusion

This compound is far more than a simple aromatic aldehyde; it is a strategically designed synthetic intermediate. Its mechanism of action, particularly in the domino nitro reduction-Friedländer annulation, provides a powerful and efficient pathway to the quinoline core, a structure of immense importance to medicinal chemistry. The reliability of this one-pot procedure, coupled with the versatility of the starting material's functional groups, ensures that this compound will remain a critical tool for researchers and scientists dedicated to the development of novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 98% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety of 2-Chloro-6-nitrobenzaldehyde

This guide provides comprehensive health and safety information for 2-Chloro-6-nitrobenzaldehyde (CAS No. 6361-22-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] As a chlorinated nitroaromatic compound, its reactivity makes it valuable in research and development, but also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This document is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The following sections detail the toxicological profile, exposure controls, handling procedures, and emergency responses required for the safe utilization of this chemical.

Chemical Identity and Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for safe handling and storage. This compound is a solid, typically appearing as a white to yellow or brown crystalline powder.[1][3]

| Property | Value | Source |

| CAS Number | 6361-22-4 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.56 g/mol | [1][4] |

| Appearance | White to yellow to brown powder or chunks | [1][2] |

| Melting Point | 69 - 71 °C (lit.) | [1][5] |

| Purity | Typically ≥97.5% | [3][4] |

| Storage Temperature | Room Temperature / 4°C, under nitrogen | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] The compound is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table synthesizes GHS classification data from multiple sources.[7]

The presence of both chloro- and nitro- functional groups contributes to its reactivity and toxicological profile.[1] Aromatic nitro compounds, in general, can pose systemic risks, although specific data for this compound is limited. Therefore, treating it with a high degree of caution is imperative.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][8]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[6][10] The selection of PPE is contingent on the specific laboratory operation being performed.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Solution Prep | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat | N95 respirator or higher if dust is generated |

| Reactions & Purifications | Chemical splash goggles and face shield | Chemical-resistant gloves | Flame-resistant lab coat | Use within a fume hood minimizes inhalation risk |

Data synthesized from established best practices for handling new or hazardous chemical entities.[6][10]

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and all required PPE is donned correctly. Decontaminate the work surface.

-

Weighing: Weigh the solid compound within the fume hood, preferably on disposable weighing paper to minimize balance contamination.[6]

-

Transfer: Use a spatula to transfer the solid. If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before removing it from the fume hood.[6]

-

Post-Handling: After use, decontaminate all equipment and the work surface with a suitable solvent followed by soap and water.[6] Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.[11]

Storage Requirements

-

Container: Store in a tightly sealed, original container.[11][12]

-

Atmosphere: For long-term stability and to prevent degradation, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.[4][12]

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[9][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[8][12][13] Such contact can lead to vigorous and potentially hazardous reactions.[12][13]

Emergency Procedures

In the event of an emergency, a swift and correct response is crucial to mitigate harm.

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7][8][14]

-

Skin Contact: Immediately remove all contaminated clothing. Promptly wash the affected skin area with plenty of soap and water.[8][14] If skin irritation occurs or persists, get medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison center or doctor immediately.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8][15]

-

Specific Hazards: The compound is combustible.[13] In a fire, hazardous combustion products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas may be liberated.[15][16] Dust generated from the solid may form an explosive mixture with air.[13]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes.[8]

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate the area. Do not breathe dust. Avoid all personal contact.[13] Ensure adequate ventilation. Wear the appropriate level of PPE as described in Section 3.[17]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[17]

-

Cleanup Protocol: For minor spills, use dry cleanup procedures to avoid generating dust.[13] Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[11][13] Following material collection, clean the affected area thoroughly.

Caption: Decision workflow for responding to a spill of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 6361-22-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. astechireland.ie [astechireland.ie]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. Page loading... [wap.guidechem.com]

Solubility of 2-Chloro-6-nitrobenzaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-nitrobenzaldehyde in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 6361-22-4), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction kinetics, designing purification strategies, and developing formulations. This document delineates the theoretical underpinnings of this compound's solubility based on its molecular structure, details robust, step-by-step experimental protocols for its quantitative determination, and offers a framework for data interpretation. While specific quantitative solubility data across a wide spectrum of solvents is not extensively published, this guide equips professionals with the foundational knowledge and practical methodologies to determine these critical parameters in-house.

Molecular Structure and Physicochemical Properties: The Basis of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a reliable guide, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[3]

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol .[1] Its key structural features are:

-

A Benzene Ring: A nonpolar, hydrophobic core.

-

An Aldehyde Group (-CHO): A polar group capable of engaging in dipole-dipole interactions.[4]

-

A Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that significantly contributes to the molecule's overall dipole moment.

-

A Chlorine Atom (-Cl): An electronegative atom that contributes to the molecule's polarity.

The presence of the highly polar nitro and aldehyde groups on the nonpolar benzene ring creates a molecule with a significant dipole moment, classifying it as a polar organic compound. However, it lacks hydrogen atoms bonded to highly electronegative atoms (O, N, F), meaning it cannot act as a hydrogen bond donor, though the oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors.[4] These structural characteristics are the primary determinants of its solubility profile.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile

Based on its molecular structure, we can predict the solubility of this compound in common classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar but do not have hydrogen bond donating capabilities. Due to the strong dipole-dipole interactions possible between the solvent and the polar nitro and aldehyde groups of the solute, this compound is expected to exhibit high solubility in these solvents.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are polar and can donate hydrogen bonds. While the compound can act as a hydrogen bond acceptor, its solubility will be influenced by the solvent's polarity. It is expected to be soluble in polar alcohols like ethanol and methanol. However, its large hydrophobic benzene ring and lack of hydrogen bond donating ability will likely make it only sparingly soluble to insoluble in water, a characteristic common for many organic molecules.[3][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces.[4] While the nonpolar benzene ring provides some compatibility, the highly polar functional groups will limit solubility. It is expected to have low to moderate solubility in these solvents. Solubility in diethyl ether may be higher than in hexane due to the ether's slight polarity.

This theoretical assessment provides a strong starting point for solvent selection in experimental settings.

Experimental Protocols for Quantitative Solubility Determination

To move from theoretical prediction to quantitative data, rigorous experimental determination is necessary. The following protocols are standard, self-validating methods for accurately measuring solubility.[7][8]

Workflow for Solubility Determination

The general workflow for determining solubility involves achieving equilibrium in a saturated solution, separating the liquid and solid phases, and quantifying the dissolved solute.

Caption: Experimental workflow for solubility determination.

Gravimetric "Shake-Flask" Method

This thermodynamic equilibrium method is considered the gold standard for its accuracy and directness.[7]

Protocol:

-

Preparation: To a series of sealed vessels (e.g., 20 mL glass vials with PTFE-lined caps), add a known volume (e.g., 10.0 mL) of the desired organic solvent.

-

Saturation: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of visible, undissolved solid material at the end of the experiment.

-

Equilibration: Place the sealed vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the solid settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent transfer of solid particles.

-

Quantification: Dispense the filtered supernatant into a pre-weighed, dry container. Record the exact volume or mass of the solution transferred.

-

Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely evaporated and the container has returned to room temperature in a desiccator, weigh the container with the solid residue.

-

Calculation: The solubility (S) is calculated as: S (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

UV-Vis Spectrophotometric Method

This method is faster than the gravimetric approach and is suitable for compounds with a chromophore, which this compound has.[8]

Protocol:

-

Determine Maximum Absorbance (λmax): Prepare a dilute, known concentration of this compound in the solvent of interest. Scan the solution with a UV-Vis spectrophotometer (e.g., over 200-400 nm) to find the wavelength of maximum absorbance.

-

Prepare Calibration Curve:

-

Create a high-concentration stock solution of the compound in the chosen solvent.

-

Perform serial dilutions to prepare a series of 5-7 standard solutions of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration. The resulting linear regression (Beer's Law plot) should have an R² value > 0.99 for accuracy.

-

-

Analyze Saturated Solution:

-

Prepare a saturated solution and filter it as described in the Gravimetric Method (Steps 1-4).

-

Accurately dilute a small volume of the clear supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of the original saturated solution.

-

Data Presentation and Safety Considerations

Data Summary

Quantitative solubility data should be compiled into a clear, structured table for easy comparison. The temperature at which the measurements were taken must always be specified.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) |

|---|---|---|---|

| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | |

| Polar Protic | Ethanol | [Experimental Value] | [Calculated Value] |

| Water | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] |

| | n-Hexane | [Experimental Value] | [Calculated Value] |

Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

Always consult the most current Safety Data Sheet (SDS) for the compound before commencing any experimental work.[9]

Conclusion

The solubility of this compound is a critical parameter governed by its distinct molecular structure, which features both polar functional groups and a nonpolar aromatic core. While it is predicted to be highly soluble in polar aprotic solvents and sparingly soluble in water, precise quantitative data must be determined empirically. The detailed gravimetric and spectrophotometric protocols provided in this guide offer robust and reliable methods for this purpose. By applying these methodologies, researchers can generate the high-quality data needed to accelerate process development, ensure reaction efficiency, and facilitate formulation design in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-6-nitrobenzaldehyde

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals